Methoxyacetaldehyde

Description

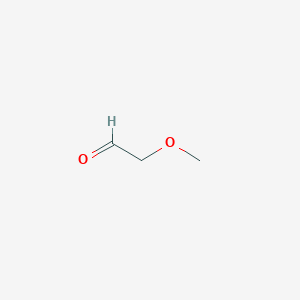

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEFYOVWKJXNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145651 | |

| Record name | 2-Methoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10312-83-1 | |

| Record name | Methoxyacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10312-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G4O7K64WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methoxyacetaldehyde: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Methoxyacetaldehyde (CAS No. 10312-83-1) is a bifunctional organic molecule featuring both an aldehyde and an ether functional group. It is a key metabolite in the biotransformation of 2-methoxyethanol and has garnered attention for its biological activities, including immunosuppressive and potential teratogenic effects. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, purification, and spectroscopic analysis of this compound. Detailed illustrative experimental protocols for its synthesis, purification, and key biological assays are presented. Furthermore, this guide includes visualizations of its metabolic pathway and potential mechanisms of biological action to support further research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic aldehyde odor. It is miscible with water and many organic solvents.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₂ | [2][3][4] |

| Molecular Weight | 74.08 g/mol | [2][3][4] |

| Boiling Point | 41.5 - 101 °C (at 760 mmHg) | [1][3][5] |

| Density | 0.9 - 1.005 g/cm³ | [1][4][5] |

| Flash Point | -38.9 °C | [1][5] |

| Vapor Pressure | 406.3 mmHg at 25°C | [1][5] |

| LogP | -0.64 | [5] |

| Refractive Index | 1.3878 - 1.3950 (at 20-25°C) | [1][6] |

Chemical Structure and Identifiers

The structure of this compound is characterized by a methoxy group attached to the alpha-carbon of an acetaldehyde molecule.

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-methoxyacetaldehyde | [2][7] |

| CAS Number | 10312-83-1 | [2][3][4] |

| SMILES | COCC=O | [8] |

| InChI | InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3 | [2][8] |

| InChIKey | YSEFYOVWKJXNCH-UHFFFAOYSA-N | [2][8] |

| Synonyms | Methoxyethanal, α-Methoxyacetaldehyde | [2][4] |

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis, purification, and analysis of this compound, as well as for assessing its biological activity. These protocols are based on established chemical principles and published data on related compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound by Oxidation of 2-Methoxyethanol

This protocol describes the synthesis of this compound via the catalytic oxidation of 2-methoxyethanol.

Principle: 2-Methoxyethanol is oxidized to this compound in the presence of a suitable catalyst and an oxidizing agent. The reaction is typically carried out in a controlled temperature and pressure environment.

Materials:

-

2-Methoxyethanol

-

Platinum-containing heterogeneous catalyst

-

Deionized water

-

Oxygen gas

-

Stirred reaction vessel with temperature and pressure control

-

Gas inlet and outlet

-

Condenser

Procedure:

-

To a stirred reaction vessel, add the platinum-containing heterogeneous catalyst and deionized water.

-

Set the reaction vessel to the desired temperature, typically between 40°C and 60°C.

-

Pressurize the vessel with oxygen to a partial pressure of 0.1 to 0.3 MPa.

-

Continuously feed 2-methoxyethanol and oxygen into the reaction vessel while maintaining constant temperature and pressure.

-

The reaction is exothermic; ensure efficient cooling to maintain the desired temperature.

-

The product, this compound, is continuously removed from the reaction mixture, typically by distillation, and collected in a cooled receiving flask.

-

Monitor the reaction progress by techniques such as gas chromatography to determine the conversion of 2-methoxyethanol and the yield of this compound.

Purification by Fractional Distillation

This protocol outlines the purification of this compound from a reaction mixture using fractional distillation.

Principle: Fractional distillation separates components of a liquid mixture based on their different boiling points. The component with the lower boiling point vaporizes first, and its vapor is enriched as it rises through a fractionating column.

Materials:

-

Crude this compound mixture

-

Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

-

Heating mantle with a temperature controller

-

Boiling chips

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

-

Add the crude this compound mixture and a few boiling chips to the distilling flask.

-

Begin heating the distilling flask gently.

-

As the mixture heats, observe the condensation ring rising slowly up the fractionating column.

-

Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the most volatile component.

-

Collect the fraction that distills over at a constant temperature. This will be the purified this compound.

-

Continue distillation until the temperature begins to rise again, indicating that the next component is starting to distill.

-

Store the purified this compound in a tightly sealed container in a cool, dark place.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR (Proton NMR) Experimental Parameters (Illustrative):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

Expected ¹H NMR Spectrum:

-

A singlet corresponding to the aldehydic proton (CHO).

-

A singlet corresponding to the methoxy protons (OCH₃).

-

A singlet corresponding to the methylene protons (CH₂).

¹³C NMR (Carbon-13 NMR) Experimental Parameters (Illustrative):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

Expected ¹³C NMR Spectrum:

-

A signal for the carbonyl carbon (C=O).

-

A signal for the methylene carbon (CH₂).

-

A signal for the methoxy carbon (OCH₃).

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

Experimental Parameters (Illustrative):

-

Spectrometer: FTIR spectrometer with an ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Expected FTIR Spectrum:

-

A strong, sharp absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

-

Absorption bands in the region of 2900-2800 cm⁻¹ corresponding to C-H stretching vibrations of the alkyl and aldehyde groups.

-

An absorption band around 1100 cm⁻¹ corresponding to the C-O stretching vibration of the ether group.

Principle: Mass spectrometry measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule, and to elucidate its structure through fragmentation patterns.

Sample Introduction and Ionization (Illustrative - Electron Ionization):

-

Introduce a volatile sample of this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS).

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

Expected Mass Spectrum:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 74).

-

Characteristic fragment ions resulting from the cleavage of the molecule. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). Ethers may show cleavage at the C-O bond.

Biological Activity Assays

Principle: This assay assesses the ability of this compound to suppress the proliferation of activated T-lymphocytes.

Materials:

-

Primary human or mouse T-cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

-

This compound stock solution

-

Proliferation assay reagent (e.g., CFSE or a colorimetric reagent like WST-1)

-

96-well cell culture plates

-

Flow cytometer or microplate reader

Procedure:

-

Isolate T-cells from peripheral blood or spleen.

-

Label the T-cells with a proliferation tracking dye such as CFSE, if using flow cytometry.

-

Seed the T-cells in a 96-well plate at a predetermined density.

-

Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Activate the T-cells with anti-CD3/anti-CD28 antibodies.

-

Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

-

Assess T-cell proliferation by measuring the dilution of the CFSE dye via flow cytometry or by measuring the absorbance of the colorimetric reagent using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the activated, untreated control.

Principle: The zebrafish embryo model is used to assess the potential of a compound to cause developmental abnormalities.

Materials:

-

Wild-type zebrafish embryos

-

Embryo medium (e.g., E3 medium)

-

This compound stock solution

-

Multi-well plates (e.g., 24- or 48-well)

-

Stereomicroscope

Procedure:

-

Collect freshly fertilized zebrafish embryos and place them in embryo medium.

-

At 4-6 hours post-fertilization (hpf), transfer healthy embryos into the wells of a multi-well plate.

-

Expose the embryos to a range of concentrations of this compound in the embryo medium. Include a vehicle control.

-

Incubate the embryos at 28.5°C.

-

Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.

-

Record various developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial defects).

-

Determine the concentration at which this compound induces significant developmental toxicity.

Signaling Pathways and Logical Relationships

Metabolic Pathway of 2-Methoxyethanol

This compound is a key intermediate in the metabolic pathway of 2-methoxyethanol. This pathway is a critical consideration in toxicology and drug development, as the metabolites are often responsible for the observed biological effects.

References

- 1. Purification [chem.rochester.edu]

- 2. The mother’s role in protecting the fetal genome from aldehyde damage is revealed. - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 3. uoguelph.ca [uoguelph.ca]

- 4. CN109415289B - Method for producing 2-methoxyacetic acid - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. drawellanalytical.com [drawellanalytical.com]

Spectroscopic data of Methoxyacetaldehyde (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methoxyacetaldehyde (C₃H₆O₂), a molecule of interest in various chemical and pharmaceutical research domains. This document outlines the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, along with detailed experimental protocols for their acquisition.

Mass Spectrometry

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is presented below.

Table 1: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 74 | 15 | [M]⁺ (Molecular Ion) |

| 45 | 100 | [CH₂OCH₃]⁺ (Base Peak) |

| 44 | 40 | [CH₂O]⁺ |

| 29 | 55 | [CHO]⁺ |

Interpretation:

The molecular ion peak at m/z 74 confirms the molecular weight of this compound (74.08 g/mol )[1]. The base peak at m/z 45 corresponds to the stable methoxymethyl cation ([CH₂OCH₃]⁺), formed by the cleavage of the C-C bond adjacent to the carbonyl group. Other significant fragments include the formyl cation ([CHO]⁺) at m/z 29 and a fragment at m/z 44, likely corresponding to the formaldehyde radical cation ([CH₂O]⁺).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aldehyde and ether functionalities.

Table 2: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2830, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1730 | Strong | C=O stretch (aldehyde) |

| ~1120 | Strong | C-O stretch (ether) |

Interpretation:

The strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aldehyde. The pair of medium intensity bands at approximately 2830 cm⁻¹ and 2720 cm⁻¹ are indicative of the C-H stretching vibration of the aldehydic proton, a feature that helps distinguish aldehydes from ketones. The strong band around 1120 cm⁻¹ is attributed to the C-O stretching vibration of the ether linkage. The peak at approximately 2930 cm⁻¹ corresponds to the C-H stretching of the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~4.1 | Singlet | 2H | Methylene protons (-O-CH₂-CHO) |

| ~3.4 | Singlet | 3H | Methyl protons (-OCH₃) |

Table 4: Expected ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Carbonyl carbon (-CHO) |

| ~75 | Methylene carbon (-O-CH₂-CHO) |

| ~59 | Methyl carbon (-OCH₃) |

Interpretation of Expected NMR Data:

-

¹H NMR: The aldehydic proton is expected to appear as a sharp singlet far downfield, around 9.7 ppm, due to the deshielding effect of the carbonyl group. The methylene protons adjacent to the ether oxygen and the carbonyl group would likely appear as a singlet around 4.1 ppm. The methyl protons of the methoxy group are expected to be the most shielded, appearing as a singlet around 3.4 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected to have the largest chemical shift, appearing around 200 ppm. The methylene carbon, being attached to an oxygen atom, would be found in the range of 75 ppm. The methyl carbon of the methoxy group would be the most upfield, at approximately 59 ppm.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a capillary column suitable for separating volatile organic compounds is used.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Methodology:

-

Sample Preparation: As a liquid, this compound can be analyzed neat. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Spectrum: A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental interferences.

-

Sample Spectrum: The salt plates with the sample are placed in the sample holder of the FTIR spectrometer.

-

Data Acquisition: The sample is irradiated with infrared light, and the transmitted radiation is measured by a detector. The instrument's software performs a Fourier transform on the resulting interferogram to produce the infrared spectrum.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for detailed structural analysis.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized by shimming.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.

-

The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the TMS signal.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Methoxyacetaldehyde: A Comprehensive Technical Guide

CAS Number: 10312-83-1

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methoxyacetaldehyde (CAS 10312-83-1), a reactive aldehyde with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries.[1] It is also recognized for its potential as an antimicrobial agent, preservative, and polymer modifier.[2] This document consolidates critical information on its chemical and physical properties, synthesis and purification protocols, spectral data, and biological significance, with a focus on its role as a toxic metabolite of 2-methoxyethanol. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided. Visual diagrams generated using the DOT language illustrate key chemical and biological pathways.

Chemical and Physical Properties

This compound is a clear, colorless liquid with an odor characteristic of lower aldehydes.[2] It is miscible with water and many organic solvents.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆O₂ | [3] |

| Molecular Weight | 74.08 g/mol | [3] |

| CAS Number | 10312-83-1 | [3] |

| IUPAC Name | 2-methoxyacetaldehyde | [3] |

| Synonyms | Methoxyethanal, Acetaldehyde, 2-methoxy- | [3] |

| Boiling Point | 99-101 °C | [4] |

| Density | 0.906 ± 0.06 g/cm³ (20 °C, 760 Torr) | [4] |

| Flash Point | -38.9 ± 13.4 °C | [4] |

| Refractive Index | 1.3950 (589.3 nm, 20 °C) | [4] |

| Vapor Pressure | 406 mmHg at 25°C | [4] |

| InChI | InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3 | [3] |

| InChIKey | YSEFYOVWKJXNCH-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COCC=O | [3] |

Synthesis and Purification

This compound can be synthesized through the oxidation of 2-methoxyethanol (methyl cellosolve). Two potential methods are outlined below: catalytic dehydrogenation and Swern oxidation.

Catalytic Dehydrogenation of 2-Methoxyethanol (Industrial Method)

A historical method for the production of this compound involves the catalytic dehydrogenation of 2-methoxyethanol over a copper catalyst at elevated temperatures.

-

Catalyst Preparation: A reduced copper catalyst can be prepared by precipitating copper hydroxide from a solution of copper(II) nitrate with ammonia, followed by washing, forming, and reduction.

-

Reaction: Vapors of 2-methoxyethanol are passed over the heated catalyst (approximately 300-425 °C).

-

Work-up and Purification: The reaction mixture is condensed, and the resulting liquid is subjected to fractional distillation to separate this compound from unreacted starting material and byproducts.

This protocol is based on a vintage patent and should be adapted with modern safety and experimental standards.

Swern Oxidation of 2-Methoxyethanol (Laboratory-Scale Synthesis)

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes, making it a suitable choice for the laboratory-scale synthesis of this compound from 2-methoxyethanol.[5][6][7][8]

-

Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (TEA), 2-methoxyethanol, and an anhydrous, non-protic solvent (e.g., dichloromethane).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath).

-

Slowly add a solution of DMSO in anhydrous dichloromethane to the cooled oxalyl chloride solution.

-

After stirring for a short period, add a solution of 2-methoxyethanol in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.

-

Following the addition of the alcohol, stir the reaction mixture for a specified time.

-

Add triethylamine to the reaction mixture to quench the reaction and facilitate the formation of the aldehyde.

-

Allow the reaction to warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by fractional distillation.

-

Spectral Data

Spectral data is crucial for the identification and characterization of this compound. While raw spectral data is not provided here, this section indicates the availability of such data from various public and commercial databases.

Table 2: Availability of Spectral Data for this compound

| Data Type | Database/Source | Reference(s) |

| ¹H NMR | ChemicalBook | [4] |

| ¹³C NMR | ChemicalBook | [4] |

| Mass Spectrometry (GC-MS) | PubChem, NIST WebBook | [3][9] |

| Infrared (IR) Spectroscopy | PubChem, ChemicalBook | [3][10] |

| Raman Spectroscopy | ChemicalBook | [4] |

Note: Access to some databases may require a subscription.

Biological Significance and Toxicology

This compound is the primary toxic metabolite of 2-methoxyethanol.[11] The toxicity of 2-methoxyethanol is largely attributed to its in vivo oxidation to this compound and subsequently to methoxyacetic acid.[11]

Metabolism of 2-Methoxyethanol

The metabolic pathway of 2-methoxyethanol involves a two-step oxidation process. First, alcohol dehydrogenase (ADH) oxidizes 2-methoxyethanol to this compound. Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts this compound to methoxyacetic acid.[12]

References

- 1. Acetylacetaldehyde dimethyl acetal(5436-21-5) 1H NMR [m.chemicalbook.com]

- 2. This compound | 10312-83-1 [chemicalbook.com]

- 3. This compound | C3H6O2 | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound DIETHYL ACETAL(4819-75-4) 1H NMR spectrum [chemicalbook.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Acetaldehyde, methoxy- [webbook.nist.gov]

- 10. This compound(10312-83-1) IR Spectrum [m.chemicalbook.com]

- 11. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Methoxyacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxyacetaldehyde (CAS No: 10312-83-1). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and quality control. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visual representation of a general experimental workflow for chemical characterization.

Core Physical Properties

2-Methoxyacetaldehyde is a colorless to yellow liquid known for its characteristic aldehyde odor.[1] It is an organic compound with the chemical formula C₃H₆O₂.[2][3] A summary of its key physical properties is presented in the table below. The data has been compiled from various sources, and ranges are provided where different values have been reported.

| Physical Property | Value | Source(s) |

| Molecular Weight | 74.08 g/mol | [2][3][4][5] |

| Boiling Point | 41.5 - 101 °C at 760 mmHg | [1][4][6][7][8][9][10][11] |

| Density | 0.9 - 1.005 g/cm³ at 20-25 °C | [1][4][6][8][9][10][11] |

| Refractive Index | 1.356 - 1.395 at 20 °C | [6][8][9][10] |

| Solubility in Water | Miscible to soluble (9.39 x 10⁴ mg/L at 25 °C) | [7][8] |

| Appearance | Clear colorless to yellow liquid | [1][8] |

| Odor | Characteristic of lower aldehydes | [8] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for 2-Methoxyacetaldehyde are not extensively published, the following are detailed, standard methodologies for determining the key physical properties of a volatile organic liquid like 2-Methoxyacetaldehyde.

2.1. Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property that can be determined with high accuracy using the Thiele tube method.

-

Apparatus: Thiele tube, thermometer (-10 to 110 °C), small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Introduce a small amount (0.5-1 mL) of 2-Methoxyacetaldehyde into the small test tube.

-

Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the Thiele tube, with the thermometer bulb and sample positioned in the center of the main tube.

-

Gently heat the side arm of the Thiele tube. This will induce convection currents in the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

2.2. Determination of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer, which is a flask with a specific, known volume.

-

Apparatus: Pycnometer (e.g., 10 mL or 25 mL), analytical balance, thermometer, and a constant temperature water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 2-Methoxyacetaldehyde and repeat the thermal equilibration and weighing steps as with water.

-

Calculate the density of 2-Methoxyacetaldehyde using the following formula: Density = (Mass of 2-Methoxyacetaldehyde) / (Volume of Pycnometer) where the Volume of the Pycnometer is calculated from the mass and known density of water at the experimental temperature.

-

2.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property.

-

Apparatus: Abbe refractometer, constant temperature water bath, and a dropper or pipette.

-

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Connect the refractometer to a constant temperature water bath set to a specific temperature (e.g., 20 °C).

-

Using a clean dropper, place a few drops of 2-Methoxyacetaldehyde onto the surface of the measuring prism.

-

Close the illuminating prism gently to spread the liquid into a thin film.

-

Adjust the light source and the mirror to obtain optimal illumination of the crosshairs in the eyepiece.

-

Turn the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is visible, adjust the compensator dial to eliminate it.

-

Read the refractive index value from the scale. Record the temperature at which the measurement was taken.

-

Logical Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a liquid organic compound such as 2-Methoxyacetaldehyde.

References

- 1. m.youtube.com [m.youtube.com]

- 2. math.answers.com [math.answers.com]

- 3. byjus.com [byjus.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. epa.gov [epa.gov]

- 6. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.weber.edu [faculty.weber.edu]

- 9. calnesis.com [calnesis.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

An In-depth Technical Guide to Methoxyacetaldehyde: Safety and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methoxyacetaldehyde, a crucial reagent in various chemical syntheses. Adherence to these guidelines is paramount to ensure a safe laboratory environment and prevent accidental exposure.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. Its primary dangers are its flammability and toxicity. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[1][3] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2] |

Pictograms:

-

Flame

-

Exclamation Mark

-

Health Hazard

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C3H6O2[2][4] |

| Molecular Weight | 74.08 g/mol [2][3] |

| Boiling Point | 41.5°C at 760 mmHg[4] |

| Flash Point | -38.9°C (-38.0°F) (estimated)[5] |

| Density | 0.906 g/cm³[4] |

| Vapor Pressure | 406.3 mmHg at 25°C (estimated)[5] |

| Solubility in Water | 9.39e+004 mg/L at 25°C (estimated)[5] |

Toxicity Data

The following table summarizes the available acute toxicity data for this compound. It is important to note that these values are indicative of the substance's potential toxicity and all direct contact should be avoided.

| Test Type | Route of Exposure | Species | Dose | Reference |

| LD50 (Lethal Dose, 50%) | Oral | Rat | 2330 mg/kg | [2][5] |

| LDLo (Lowest Published Lethal Dose) | Intraperitoneal | Rat | 487 mg/kg | [5] |

| LD50 (Lethal Dose, 50%) | Skin | Rabbit | 1170 mg/kg | [5] |

Experimental Protocols

Detailed experimental protocols for determining the specific quantitative data cited above (e.g., LD50, flash point) are not publicly available in standard safety literature. This data is typically generated through standardized testing methodologies outlined by organizations such as the OECD (Organisation for Economic Co-operation and Development) or ASTM International.

General Methodological Approach:

-

Acute Toxicity (LD50): These studies typically involve administering the substance to laboratory animals (e.g., rats, rabbits) via different routes of exposure (oral, dermal, inhalation) at varying concentrations. The dose at which 50% of the test population succumbs is determined. These experiments are conducted under strict ethical guidelines and controlled laboratory conditions.

-

Flash Point: The flash point is determined using either a closed-cup or open-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the substance ignite.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.[1][6]

| Body Part | Required PPE | Specifications and Remarks |

| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][6] |

| Skin | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected before use and changed immediately if contaminated.[1][6] |

| Flame-retardant and impervious clothing (lab coat or coveralls). | Should be worn to protect against splashes and fire hazards.[1] | |

| Respiratory | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if irritation is experienced. | All handling should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][6] |

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

-

Wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Avoid contact with skin and eyes.[1]

-

Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][7]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][7]

-

Do not eat, drink, or smoke when using this product.[1]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

-

Keep away from sources of ignition.[7]

-

Store apart from incompatible materials and foodstuff containers.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Remove all sources of ignition.[1]

-

Ensure adequate ventilation.

-

Use personal protective equipment, including respiratory protection.

-

Prevent further leakage or spillage if it is safe to do so.[1]

-

Contain the spill with inert material (e.g., sand, earth).

-

Collect the absorbed material into a suitable, closed container for disposal.[1]

-

Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1] The chemical should be kept in suitable and closed containers for disposal.[1]

Visual Guides

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

First Aid Procedures for this compound Exposure

Caption: First aid procedures for different exposure routes.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | CAS#:10312-83-1 | Chemsrc [chemsrc.com]

- 3. This compound | C3H6O2 | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound, 10312-83-1 [thegoodscentscompany.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

Methoxyacetaldehyde: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetaldehyde (CHO), a significant organic intermediate, holds a unique position in the landscape of chemical synthesis and biological research. As a bifunctional molecule containing both an aldehyde and an ether group, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its role as a metabolite of the industrial solvent 2-methoxyethanol has also prompted extensive toxicological and metabolic studies. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and fundamental properties of this compound, offering detailed experimental protocols and a clear presentation of its chemical characteristics.

Discovery and Historical Synthesis

The history of this compound's synthesis reflects the broader evolution of organic chemical methodologies in the early 20th century. While the exact first synthesis is not definitively documented in readily available literature, early work on alkoxyacetaldehydes pointed towards indirect methods of preparation.

A notable early approach to synthesizing alkoxyacetaldehydes involved the use of their acetals, as reviewed by Rotbart in the 1930s. This method, while effective, was often multi-stepped and cumbersome for producing the free aldehyde.

A significant advancement in the direct synthesis of this compound came in the late 1930s. In 1938, Nathan L. Drake and collaborators published a method for the catalytic dehydrogenation of 2-methoxyethanol. This work was subsequently detailed in a 1939 United States Patent, which described a process for producing various alkoxy acetaldehydes. This method represented a more direct and industrially scalable route to this compound.

Shortly thereafter, in 1941, Charles D. Hurd and John Leo Abernethy of Northwestern University published an alternative synthesis method. Their approach utilized the wet oxidation of 2-methoxyethanol using a dichromic oxidizing mixture. They compared their yields to those of the catalytic dehydrogenation method, providing valuable insights into the practicalities of each approach for laboratory-scale synthesis.

These two methods, catalytic dehydrogenation and wet oxidation, represent the key historical pillars in the synthesis of this compound, paving the way for its availability for further research and application.

Physicochemical Properties

This compound is a colorless, mobile liquid with a characteristic sharp, aldehyde-like odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₂ | [1][2] |

| Molecular Weight | 74.08 g/mol | [1][2] |

| Boiling Point | 92.3 °C at 770 mmHg | [3] |

| Density | 0.9818 g/cm³ at 25/4 °C | [3] |

| Refractive Index (n_D) | 1.3878 at 25 °C | [3] |

| CAS Number | 10312-83-1 | |

| Synonyms | 2-Methoxyacetaldehyde, Methoxyethanal, Acetaldehyde, methoxy- |

Key Experimental Protocols

The following sections provide detailed methodologies for the two historically significant syntheses of this compound.

Synthesis by Catalytic Dehydrogenation of 2-Methoxyethanol (Drake et al., 1939)

This method involves passing the vapors of 2-methoxyethanol over a heated, reduced copper catalyst.

Experimental Workflow:

Caption: Catalytic dehydrogenation of 2-methoxyethanol.

Methodology:

-

Catalyst Preparation: A reduced copper catalyst is prepared. An example provided in the patent involves precipitating copper hydroxide from a copper nitrate solution with ammonia, washing the precipitate, forming it into pieces, drying, and then reducing it to metallic copper at 300 °C in the reaction chamber.

-

Reaction Setup: The reduced copper catalyst is placed in a suitable reaction chamber that can be heated.

-

Dehydrogenation: The reaction chamber is heated to a temperature between 300 °C and 425 °C. Vapors of 2-methoxyethanol are then passed over the heated catalyst.

-

Condensation: The gaseous reaction mixture exiting the chamber is passed through a condenser cooled to approximately 0 °C to liquefy the products and any unreacted starting material.

-

Purification: The resulting condensate is subjected to fractional distillation. The fraction boiling between 85 °C and 90 °C, which contains the this compound, is collected. This fraction can be further purified by redistillation to yield pure this compound.

Synthesis by Wet Oxidation of 2-Methoxyethanol (Hurd and Abernethy, 1941)

This method involves the oxidation of 2-methoxyethanol using a dichromic acid solution, with immediate removal of the aldehyde product to prevent further oxidation.

Experimental Workflow:

Caption: Wet oxidation of 2-methoxyethanol.

Methodology:

-

Reaction Setup: A reaction flask is charged with 2-methoxyethanol and heated to boiling. The flask is equipped with a dropping funnel and a condenser system designed for distillation.

-

Oxidizing Mixture Preparation: A solution of sodium dichromate in water and sulfuric acid is prepared.

-

Oxidation and Distillation: The hot oxidizing mixture is slowly added from the dropping funnel to the boiling 2-methoxyethanol. As this compound is formed, its lower boiling point allows it to be immediately distilled out of the reaction mixture, preventing its over-oxidation to methoxyacetic acid.

-

Collection: The distillate, containing this compound and water, is collected in a receiving flask.

-

Purification: The collected distillate is dried over a suitable drying agent, such as anhydrous magnesium sulfate. The dried liquid is then purified by fractional distillation, with the pure this compound fraction being collected at 89-91 °C.

Modern Relevance and Applications

While the historical synthesis methods laid the groundwork, modern synthetic chemistry has introduced a variety of other methods for the preparation of this compound and its derivatives. Today, this compound continues to be a valuable intermediate in organic synthesis. For professionals in drug development, its utility lies in its ability to introduce a methoxyacetyl moiety into a target molecule. Furthermore, understanding its formation as a metabolite of 2-methoxyethanol is crucial for toxicological assessments and the development of safer industrial practices.

Conclusion

The journey of this compound from its early, indirect methods of synthesis to the more direct and efficient processes developed in the late 1930s and early 1940s highlights a key period of advancement in synthetic organic chemistry. The detailed experimental protocols for its preparation via catalytic dehydrogenation and wet oxidation not only provide a historical perspective but also remain relevant as fundamental examples of aldehyde synthesis. For contemporary researchers, a thorough understanding of the history, properties, and synthesis of this versatile molecule is essential for its effective application in the laboratory and in the development of new chemical entities.

References

- 1. Synthesis of Enantiopure α-Alkoxy-α-Trifluoromethyl Aldehydes and Carboxylic Acids from Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Reactivity of Methoxyacetaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of methoxyacetaldehyde (CH₃OCH₂CHO). Due to a scarcity of direct theoretical investigations on this compound, this guide synthesizes information from analogous studies on acetaldehyde and other relevant small aldehydes. It covers key reaction pathways, including unimolecular decomposition (pyrolysis) and bimolecular reactions with atmospherically significant radicals, particularly the hydroxyl (OH) radical. This document presents quantitative data from computational studies, details relevant experimental protocols for context and validation, and visualizes reaction mechanisms and workflows using Graphviz diagrams.

Introduction

This compound is a bifunctional organic molecule containing both an aldehyde and an ether functional group. Its reactivity is of interest in various fields, including atmospheric chemistry, combustion science, and as a potential intermediate in organic synthesis. Understanding the theoretical underpinnings of its reactivity provides valuable insights into its stability, reaction pathways, and the formation of potential products. This guide focuses on the computational elucidation of its reaction mechanisms, drawing heavily on theoretical studies of the closely related acetaldehyde.

Conformational Analysis

The reactivity of this compound is influenced by its conformational preferences. The presence of the methoxy group introduces additional rotational freedom around the C-C and C-O bonds. Ab initio calculations are crucial for determining the relative energies of different conformers.

A study on the rotational spectrum of this compound has provided insights into its most stable conformer. Theoretical calculations, often employing methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), are used to optimize the geometries of various conformers and calculate their relative energies.

Table 1: Calculated Conformational Properties of this compound

| Conformer | Method | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| Most Stable | Ab initio | 0.00 | 2.5 |

| Second Stable | Ab initio | > 4 | Not Reported |

Note: Data is based on analogous compounds and general principles of conformational analysis, as specific theoretical studies on this compound conformers are limited.

Unimolecular Decomposition (Pyrolysis)

The thermal decomposition of aldehydes is a critical process in combustion. Theoretical studies on the unimolecular decomposition of acetaldehyde provide a foundational understanding of the potential pathways for this compound. The primary decomposition channels for acetaldehyde involve the initial cleavage of the C-C or C-H bond.

3.1. Reaction Pathways

Theoretical investigations, often using methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, predict the temperature and pressure dependence of unimolecular reaction rates. For this compound, the following initial decomposition steps are plausible:

-

C-C Bond Fission: CH₃OCH₂CHO → CH₃OCH₂• + •CHO

-

Aldehydic C-H Bond Fission: CH₃OCH₂CHO → CH₃OCH₂CO• + H•

-

α-C-H Bond Fission: CH₃OCH₂CHO → •CHOCH₂OCH₃ + H•

-

C-O Bond Fission: CH₃OCH₂CHO → CH₃• + •OCH₂CHO

The relative importance of these channels is determined by their respective activation energies.

3.2. Quantitative Data from Analogy

Given the lack of specific data for this compound, the following table presents theoretical data for the unimolecular decomposition of acetaldehyde. These values provide an estimate of the energy barriers involved.

Table 2: Theoretical Kinetic Data for Acetaldehyde Unimolecular Decomposition

| Reaction Channel | Theoretical Method | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |

| CH₃CHO → CH₃• + •CHO | RRKM/Master Equation | 347.3 | 1.6 x 10¹⁶ |

| CH₃CHO → CH₄ + CO | Transition State Theory | 322.2 | 2.5 x 10¹³ |

Note: These values are for acetaldehyde and serve as an analogy.

Bimolecular Reactions: Atmospheric Oxidation

The dominant oxidant in the troposphere is the hydroxyl radical (OH). The reaction of aldehydes with OH radicals is a significant atmospheric sink for these compounds. Theoretical studies on the reaction of acetaldehyde with OH radicals reveal two primary mechanisms: hydrogen abstraction and OH addition.

4.1. Reaction with Hydroxyl Radical (OH)

4.1.1. Hydrogen Abstraction

The OH radical can abstract a hydrogen atom from three different sites in this compound: the aldehydic hydrogen, the α-carbon, and the methoxy group.

-

Aldehydic H-abstraction: CH₃OCH₂CHO + •OH → CH₃OCH₂CO• + H₂O

-

α-C H-abstraction: CH₃OCH₂CHO + •OH → CH₃O•CHCHO + H₂O

-

Methoxy H-abstraction: CH₃OCH₂CHO + •OH → •CH₂OCH₂CHO + H₂O

Theoretical calculations on acetaldehyde show that abstraction of the aldehydic hydrogen has the lowest activation barrier, making it the dominant pathway. A similar trend is expected for this compound.

4.1.2. OH Addition

The OH radical can also add to the carbonyl carbon of the aldehyde group. However, theoretical studies on acetaldehyde indicate that this pathway has a higher activation barrier compared to hydrogen abstraction and is generally considered less significant under atmospheric conditions.

4.2. Quantitative Data from Analogy

The following table summarizes theoretical kinetic data for the reaction of acetaldehyde with the OH radical, which can be used as a proxy for this compound.

Table 3: Theoretical Kinetic Data for the Reaction of Acetaldehyde with OH Radical

| Reaction Channel | Theoretical Method | Rate Constant at 298 K (cm³ molecule⁻¹ s⁻¹) | Activation Energy (kJ/mol) |

| H-abstraction (aldehydic) | Ab initio | 1.5 x 10⁻¹¹ | -1.7 |

| OH Addition | Ab initio | Minor contribution | Higher barrier |

Source: Based on data from analogous reactions.

Experimental Protocols

While this guide focuses on theoretical studies, understanding the experimental context is crucial for validating computational results. The following outlines a general experimental protocol for studying the gas-phase kinetics of aldehyde reactions with radicals.

5.1. Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This is a common technique for measuring the rate constants of radical-molecule reactions.

Methoxyacetaldehyde: A Versatile C3 Building Block in Modern Organic Synthesis

For Immediate Release

Methoxyacetaldehyde, a reactive aldehyde bearing a methoxy group at the α-position, is emerging as a potent and versatile three-carbon building block for the synthesis of complex organic molecules. Its unique structural features and reactivity profile make it an attractive starting material for the construction of a wide array of functionalized compounds, including heterocycles and chiral molecules of interest to the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthetic potential of this compound, detailing its application in several key organic transformations and offering experimental protocols for its use.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis. The following table summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₂ | [1][2] |

| Molecular Weight | 74.08 g/mol | [1][2] |

| Boiling Point | 92.0 °C at 760 mmHg | [3] |

| Density | 0.9818 g/cm³ at 25 °C | [4] |

| Refractive Index | 1.3878 at 25 °C | [4] |

| Solubility | Miscible with water | [4] |

| CAS Number | 10312-83-1 | [1][2] |

Core Reactivity and Synthetic Applications

The presence of both an aldehyde and a methoxy group provides this compound with a rich and varied reactivity. The aldehyde functionality allows for a wide range of classical carbonyl chemistry, while the α-methoxy group can influence the stereochemical outcome of reactions and provide a handle for further functionalization. This guide explores its utility in several powerful synthetic methodologies.

Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a cornerstone of modern synthetic chemistry. This compound has proven to be a valuable component in several important MCRs.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. This compound can serve as the aldehyde component in this reaction, leading to the formation of peptidomimetic structures. A notable application is in the asymmetric synthesis of (R)-lacosamide, an anticonvulsant drug. In this synthesis, 2-methoxyacetaldehyde is reacted with 4-nitroaniline, benzyl isocyanide, and a chiral amine to afford the Ugi product in high yield and enantiomeric excess.

Experimental Protocol: General Procedure for the Ugi Reaction

-

To a solution of the amine (1.0 equiv.) in a suitable solvent (e.g., methanol, 2,2,2-trifluoroethanol) at 0 °C, add this compound (1.0 equiv.).

-

Stir the mixture for 20-30 minutes to allow for imine formation.

-

Add the carboxylic acid component (1.0 equiv.) and the isocyanide (1.0 equiv.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-72 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino amide.

Note: The optimal solvent and reaction time may vary depending on the specific substrates used.

The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to generate α-acyloxy carboxamides.[1][3][5] this compound can be employed as the aldehyde component, providing access to functionalized α-acyloxy carboxamides. The reaction is typically performed in aprotic solvents at high concentrations.[2][3]

Experimental Protocol: General Procedure for the Passerini Reaction

-

To a stirred solution of the carboxylic acid (1.0 equiv.) and this compound (1.0 equiv.) in an aprotic solvent (e.g., dichloromethane, THF), add the isocyanide (1.0 equiv.) at room temperature.

-

Stir the reaction mixture for 24-48 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the α-acyloxy carboxamide.

Diagram of the Passerini Reaction Mechanism

References

Understanding the Electrophilicity of Methoxyacetaldehyde: A Technical Guide for Researchers

Abstract: Methoxyacetaldehyde (MALD), a primary metabolite of the industrial solvent 2-methoxyethanol (2-ME), is a reactive electrophilic species implicated in the toxicological profiles of its parent compound. Its ability to form covalent adducts with biological macromolecules is a key mechanism of its cellular damage. This technical guide provides an in-depth analysis of the electrophilic nature of this compound, tailored for researchers, scientists, and drug development professionals. It covers the metabolic activation pathway, qualitative evidence of reactivity, and detailed theoretical and experimental protocols for quantifying its electrophilicity. While specific quantitative reactivity parameters for this compound are not extensively documented in current literature, this guide establishes a framework for its evaluation by presenting methodologies and contextual data from analogous compounds.

Introduction: The Significance of this compound

This compound (MALD), also known as 2-methoxyethanal, is an aldehyde bearing a methoxy group at the alpha-position. Its primary significance in a biomedical and toxicological context stems from its role as a reactive intermediate in the metabolism of 2-methoxyethanol (2-ME), a glycol ether used in various industrial applications.[1][2] The toxic effects of 2-ME, particularly on bone marrow and the reproductive system, are not caused by the parent compound itself but by its metabolic products.[2][3]

The metabolic pathway involves the oxidation of 2-ME by alcohol dehydrogenase to form the electrophilic MALD, which is subsequently detoxified by aldehyde dehydrogenase to the less reactive 2-methoxyacetic acid (MAA).[1][4] However, before this detoxification can occur, the electrophilic carbonyl carbon of MALD can react with endogenous nucleophiles, such as the side chains of amino acids in proteins and the nitrogen atoms of DNA bases, forming covalent adducts.[1][5] This process of adduct formation is a critical molecular initiating event that can disrupt cellular function, leading to cytotoxicity, immunotoxicity, and teratogenicity.[3][6] Understanding and quantifying the electrophilicity of MALD is therefore crucial for risk assessment, biomarker development, and elucidating its precise mechanisms of toxicity.

Metabolic Activation and Reaction Pathway

The bioactivation of 2-methoxyethanol is a two-step enzymatic process that generates the reactive electrophile, this compound. This intermediate can then be detoxified or engage in reactions with biological nucleophiles.

Caption: Metabolic activation of 2-methoxyethanol to this compound and its subsequent reactions.

Reactivity with Biological Nucleophiles

As an aldehyde, MALD's electrophilicity is centered on the carbonyl carbon, which carries a partial positive charge due to the electron-withdrawing effect of the oxygen atom. This makes it a target for nucleophilic attack. Experimental evidence confirms that MALD is highly reactive toward biological macromolecules.

A key study demonstrated that MALD forms protein adducts in vitro with human hemoglobin and albumin.[1] The reactivity was found to be significantly greater with albumin than with hemoglobin, and the alpha-globin chain was modified more readily than the beta-globin chain.[1] This formation of adducts is analogous to the well-documented reactivity of acetaldehyde, the metabolite of ethanol, which readily modifies proteins, DNA, and phospholipids.[7][8] Such covalent modifications can alter protein structure and function, while DNA adducts can be mutagenic and carcinogenic.[5][9] The ability of MALD to form these adducts underscores its role as the likely source of macromolecular damage observed after exposure to 2-methoxyethanol.[1]

Quantitative Assessment of Electrophilicity

While direct experimental kinetic data for this compound is sparse in the literature, its electrophilicity can be assessed using established computational and experimental methodologies.

Computational Protocol: Global Electrophilicity Index (ω)

A powerful theoretical tool for quantifying the electrophilic character of a molecule is the Global Electrophilicity Index (ω) , derived from Density Functional Theory (DFT).[10] This index measures the stabilization in energy when a system acquires additional electronic charge from the environment. A higher ω value indicates a greater electrophilic nature.

The protocol for calculating ω involves these steps:

-

Geometry Optimization: The 3D structure of this compound is computationally optimized to find its lowest energy conformation. This is typically performed using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

-

Energy Calculations: Single-point energy calculations are performed on the optimized structure to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculation of Reactivity Descriptors:

-

The energies of the HOMO and LUMO are used to approximate the vertical ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).

-

The electronic chemical potential (μ) and chemical hardness (η) are calculated:

-

μ = (EHOMO + ELUMO) / 2

-

η = (ELUMO - EHOMO)

-

-

-

Calculation of ω: The global electrophilicity index is then calculated using the formula:

-

ω = μ² / (2η)

-

While the ω value for this compound has not been specifically reported, Table 1 provides calculated values for other common aldehydes to serve as a comparative reference.

Table 1: Global Electrophilicity Index (ω) for Common Aldehydes

| Compound | Structure | Global Electrophilicity Index (ω) [eV] |

|---|---|---|

| Formaldehyde | HCHO | 1.94 |

| Acetaldehyde | CH₃CHO | 1.63 |

| Acrolein | CH₂=CHCHO | 2.97 |

| Crotonaldehyde | CH₃CH=CHCHO | 2.65 |

Disclaimer: The ω values are representative literature values calculated using DFT and are provided for comparative context only. They are not the calculated values for this compound.

Experimental Protocol: Kinetic Glutathione (GSH) Chemoassay

An effective experimental method to quantify the reactivity of electrophiles towards a biologically relevant nucleophile is a kinetic chemoassay using glutathione (GSH).[11] GSH is a key intracellular antioxidant, and its thiol group (-SH) is a soft nucleophile that readily reacts with soft electrophiles like aldehydes. This assay determines the second-order rate constant (kGSH) for the reaction.

Methodology:

-

Reagent Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or water).

-

A buffered solution of glutathione (e.g., 100 mM phosphate buffer, pH 7.4) is prepared.

-

A solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is prepared for quantifying GSH.

-

-

Kinetic Run:

-

The GSH solution is equilibrated at a constant temperature (e.g., 37 °C) in a spectrophotometer cuvette.

-

The reaction is initiated by adding a small volume of the this compound stock solution to the GSH solution.

-

The concentration of GSH is monitored over time. At specific time points, aliquots are taken and mixed with the DTNB solution. DTNB reacts with the remaining GSH to produce a colored product (2-nitro-5-thiobenzoate) that absorbs strongly at 412 nm.

-

-

Data Analysis:

-

The absorbance at 412 nm is used to calculate the concentration of GSH at each time point.

-

Assuming pseudo-first-order conditions (if [MALD] >> [GSH]) or by using integrated rate laws, the second-order rate constant, kGSH, is determined from the rate of GSH depletion.

-

Caption: Experimental workflow for a kinetic GSH chemoassay to quantify electrophilic reactivity.

Conclusion and Future Directions

This compound is a potent electrophile whose reactivity is central to the toxicity of its parent compound, 2-methoxyethanol. Its ability to form covalent adducts with essential biomolecules provides a clear mechanism for cellular disruption. While qualitative evidence strongly supports its high reactivity, there is a notable gap in the literature regarding specific quantitative parameters, such as a global electrophilicity index or reaction rate constants with key biological nucleophiles.

For professionals in toxicology and drug development, the generation of such data is critical. The computational and experimental protocols detailed in this guide provide a clear roadmap for future research. Quantifying the electrophilicity of this compound will enable more accurate risk assessments, facilitate the development of targeted biomarkers of exposure, and provide a deeper understanding of the structure-toxicity relationships of glycol ethers and their metabolites.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

- 3. 2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methoxyethanol metabolism in pregnant CD-1 mice and embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of DNA adducts of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Global Electrophilicity | Rowan [rowansci.com]

- 11. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxyacetaldehyde: An In-depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetaldehyde (CAS 10312-83-1) is a reactive aldehyde derivative with applications as a chemical intermediate in the pharmaceutical and polymer industries.[1] Its inherent reactivity necessitates a thorough understanding of its stability profile and degradation pathways to ensure the quality, safety, and efficacy of related drug substances and materials. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its principal degradation pathways. Detailed experimental protocols for conducting stability and degradation studies are provided, along with data presentation in a standardized format to facilitate comparison. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₂ | [2] |

| Molecular Weight | 74.08 g/mol | [2] |

| Boiling Point | 99-101 °C | [1] |

| Density | 0.906 ± 0.06 g/cm³ (at 20 °C) | [1] |

| Vapor Pressure | 406 mmHg at 25°C | [3] |

| Solubility | Miscible with water and many organic solvents.[4] | [4] |

| Appearance | Clear, colorless liquid | [4] |

Stability of this compound

This compound is a highly reactive molecule susceptible to degradation under various conditions. A comprehensive understanding of its stability is crucial for handling, storage, and formulation development. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[5][6]

Summary of Stability Data

The following table summarizes the expected stability of this compound under different stress conditions, based on the known chemistry of aldehydes and ethers. The quantitative data presented are illustrative and represent typical results from forced degradation studies, which aim for 5-20% degradation to ensure the generation of relevant degradation products.[1][3]

| Stress Condition | Parameters | Expected Degradation Rate | Primary Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Moderate | Glycolaldehyde, Methanol |

| Basic Hydrolysis | 0.1 M NaOH, 40 °C | Rapid | Polymerization products, Cannizzaro products |